molecular formula C6H18Cl3N3 B1333404 1,4,7-Triazacyclononane trihydrochloride CAS No. 58966-93-1

1,4,7-Triazacyclononane trihydrochloride

Cat. No. B1333404
CAS RN: 58966-93-1
M. Wt: 238.6 g/mol
InChI Key: HNPMVNQYFPWBKI-UHFFFAOYSA-N
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Description

1,4,7-Triazacyclononane trihydrochloride is an off-white to yellow crystalline powder . It is a chelate ring with six phosphate groups and six nitrogen atoms . It has been shown to behave as an irreversible oxidation catalyst for carboxylate and amine molecules .


Molecular Structure Analysis

1,4,7-Triazacyclononane trihydrochloride is a molecular crystal material with abundant hydrogen bonds and high-temperature dielectric switching properties . The space group of the compound is P 2 1 / n at 298 K and Rm at 403 K .


Chemical Reactions Analysis

1,4,7-Triazacyclononane trihydrochloride can be used as a reagent to prepare nonadentate ligand, 1,4,7-tris[(6-carboxypyridin-2-yl)methyl]-1,4,7-triazacyclononane (H3tpatcn), which is used to prepare lanthanide complexes with high water solubility and rigid C 3 symmetric structures .


Physical And Chemical Properties Analysis

1,4,7-Triazacyclononane trihydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 238.58 . It is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Catalytic Potential in Oxidation Reactions

1,4,7-Triazacyclononane derivatives have been used in synthesizing manganese complexes that exhibit catalytic potential for the oxidation of olefins, alkanes, and alcohols. These complexes, particularly dinuclear manganese ones, have shown effectiveness in catalyzing oxidation reactions with hydrogen peroxide, displaying enantioselectivity in certain cases (Romakh, Therrien, Süss-Fink, & Shul’pin, 2007).

Applications in Biomimicry and Radiopharmaceuticals

The compound has found significant applications in biomimicry and radiopharmaceuticals. Its coordination flexibility allows for the creation of radiometal-binding motifs with high stability and kinetic inertness, essential for biological inorganic chemistry and medical imaging applications (Joshi, Kubeil, Nsubuga, Singh, Gasser, & Stephan, 2018).

Selective Complexation with Metal Ions

Research indicates that 1,4,7-Triazacyclononane derivatives can selectively complex with certain metal ions, depending on their charge and ionic radius. This selectivity and the stability of these complexes highlight their potential in selective ion binding and separation processes (Bel'skii, Shcherbakov, Polikarpov, & Kabachnik, 1990).

Synthesis of Novel Derivatives

The compound's structure allows for the synthesis of novel derivatives. These derivatives are particularly relevant in biomimetic studies, allowing for the study of complex natural systems and the development of new materials and catalysts (Warden, Graham, Hearn, & Spiccia, 2001).

Potential in Radioimmunotherapy

1,4,7-Triazacyclononane derivatives have been explored for their potential in radioimmunotherapy. The complexation kinetics with Yttrium and the stability of these complexes in serum suggest their suitability for medical applications such as targeted cancer therapy (Chong, Garmestani, Ma, Milenic, Overstreet, & Brechbiel, 2002).

Safety And Hazards

1,4,7-Triazacyclononane trihydrochloride causes severe skin burns and eye damage . It should not be inhaled, and skin should be washed thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

1,4,7-Triazacyclononane trihydrochloride has been identified as a switchable dielectric molecular crystal material with broad application prospects . It provides a new route for the design and synthesis of switchable dielectric materials with excellent properties .

properties

IUPAC Name

1,4,7-triazonane;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.3ClH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPMVNQYFPWBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCN1.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369319
Record name 1,4,7-Triazacyclononane trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7-Triazacyclononane trihydrochloride

CAS RN

58966-93-1
Record name 1,4,7-Triazacyclononane trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7-Triazacyclononane trihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
ZH Hu, C Gong, SQ Sun, XY Liu, JX Gao - CrystEngComm, 2023 - pubs.rsc.org
Molecular-based dielectric switching materials are special crystal–crystal structure phase transition materials, and play an important role in multifunctional materials and other fields. In …
Number of citations: 1 pubs.rsc.org
J Simecek, M Schulz, J Notni, J Plutnar… - Inorganic …, 2012 - ACS Publications
Three phosphinic acid 1,4,7-triazacyclononane (TACN) derivatives bearing methylphosphinic (TRAP-H), methyl(phenyl)phosphinic (TRAP-Ph), or methyl(hydroxymethyl)phosphinic …
Number of citations: 130 pubs.acs.org
U Kreher, MTW Hearn, B Moubaraki, KS Murray… - Polyhedron, 2007 - Elsevier
The syntheses of the pentadentate ligand 1,4-bis(carboxymethyl)-1,4,7-triazacyclononane (LH 2 ) and its use in the preparation of [LHCu]ClO 4 (1), and a mononuclear iron(III) complex (…
Number of citations: 13 www.sciencedirect.com
A Nonat, C Gateau, PH Fries… - Chemistry–A European …, 2006 - Wiley Online Library
The new potentially octadentate ligand, 1‐(carboxymethyl)‐4,7‐bis[(6‐carboxypyridin‐2‐yl)methyl]‐1,4,7‐triazacyclononane (H 3 bpatcn), in which two picolinate arms and one acetate …
JL Sessler, JW Sibert, V Lynch - Inorganica chimica acta, 1994 - Elsevier
The synthesis of two sterically encumbered macrocycles, N,N′,N″-triisopropyl-1,4,7-triazacyclononane (1) and N,N′,N″-triisobutyl-1,4,7-triazacyclononane (2), and their reactions …
Number of citations: 16 www.sciencedirect.com
C Gateau, M Mazzanti, J Pécaut, FA Dunand… - Dalton …, 2003 - pubs.rsc.org
The synthesis of the potentially nonadentate ligand 1,4,7-tris[(6-carboxypyridin-2-yl)methyl]-1,4,7-triazacyclononane (H3tpatcn), a new derivative of 1,4,7-triazacyclononane N-…
Number of citations: 44 pubs.rsc.org
DJ Evans, DL Hughes, GJ Leigh, G Garcia… - … Section C: Crystal …, 1993 - scripts.iucr.org
4, 7-Bis (4-mercaptobenzoyl)-l-tosyl-l, 4, 7-triazacyclononane-n-hexane (2/1), C27H29N304S3.-0.5 C6H14, Mr= 598.8, monoclinic, P21/-7, a= 24.113 (5), b= ll. 020 (5), c= 12.065 (4)/~, fl…
Number of citations: 6 scripts.iucr.org
MM DeMaine, DM Stanbury - Inorganic chemistry, 1991 - ACS Publications
The reactions of [Ni (tacn) 2] 3+ with some of the components of nitrous acid have been studied in aqueous solution at 25 C. N02~ reacts to form [Ni (tacn) 2] 2+ and N03", and the rate …
Number of citations: 28 pubs.acs.org
DA Dixon, M Shang, AG Lappin - Inorganica chimica acta, 1999 - Elsevier
The ligand 1,4,7-triazacyclononane-1,4,7-tris[2′(R)-2′-propionate](-3)((R)-tacntp 3− ), binds stereospecifically to transition metal ions. The structures of the complexes [Cr((R)-tacntp)]·…
Number of citations: 12 www.sciencedirect.com
MJ Belousoff, AR Battle, B Graham, L Spiccia - Polyhedron, 2007 - Elsevier
A series of new asymmetrically N-substituted derivatives of the 1,4,7-triazacyclononane (tacn) macrocycle have been prepared from the common precursor 1,4,7-triazatricyclo[5.2.1.0 ]…
Number of citations: 20 www.sciencedirect.com

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